![molecular formula C11H19NO4 B1437965 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid CAS No. 610791-06-5](/img/structure/B1437965.png)
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid
Description
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a four-membered azetidine ring (C₃NH₆) substituted at the 3-position with both an ethyl group and a carboxylic acid moiety. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted reactions during multi-step syntheses. The molecular formula is C₁₁H₁₉NO₄ , with a molecular weight of 229.27 g/mol .
Key Structural Attributes:
- Azetidine Core : A saturated four-membered ring with one nitrogen atom, contributing ~25.4 kcal/mol of ring strain .
- Boc Protection : The tert-butoxycarbonyl group enhances solubility in organic solvents and stabilizes the amine against oxidation or nucleophilic attack .
- Ethyl Substituent : Introduces steric bulk and hydrophobicity, influencing reactivity and crystallinity .
- Carboxylic Acid : Enables further derivatization via esterification, amidation, or coupling reactions .
IUPAC Nomenclature and Representation
The systematic IUPAC name is 3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid . Simplified representations include:
Table 1: Physical and Computational Properties
Property | Value | Source |
---|---|---|
LogP | 1.59 | |
Topological Polar Surface Area | 67 Ų | |
Rotatable Bond Count | 4 |
Properties
IUPAC Name |
3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKONCKLGHQSUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200394 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-06-5 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610791-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201200394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of Azetidine Intermediates
A key step is the protection of the azetidine nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride at controlled temperatures (10–40 °C) to achieve high yield and purity.
Reagents | Amounts (Example) | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
3,3-Dimethoxy-azetidine (IVa) | 10 g (85.4 mmol) | Methylene chloride | 10–40 °C | 3–4 hours | 91% |
Triethylamine | 12.9 g (128.1 mmol) | ||||
Di-tert-butyl dicarbonate (Boc2O) | 22.3 g (102.5 mmol) |
After reaction, aqueous workup and drying over sodium sulfate yield the protected intermediate 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va).
Conversion to 1-tert-Butoxycarbonyl-3-azetidinone Intermediate
The protected dimethoxy azetidine intermediate is then converted to the azetidinone via acidic hydrolysis using aqueous citric acid or similar organic acids in ethyl acetate at 20–40 °C for 3–4 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted, dried, and concentrated.
- The residue is dissolved in hexane at 40–50 °C.
- Cooled to 5–10 °C to induce crystallization.
- The solid is filtered and dried to yield 1-tert-butoxycarbonyl-3-azetidinone with yields around 85.4%.
Reaction Conditions and Catalysts
- Bases: Triethylamine, diisopropylethylamine, pyridine, imidazole, potassium carbonate, sodium hydroxide, lithium hydroxide, potassium tert-butoxide, and sodium tert-butoxide have been employed depending on the step.
- Acids: Organic acids like citric acid, tartaric acid, oxalic acid, malic acid, benzoic acid, salicylic acid, and inorganic acids such as hydrochloric acid, sulfuric acid, and phosphoric acid are used for hydrolysis or pH adjustments.
- Catalysts: Halide salts such as sodium bromide, potassium bromide, sodium iodide, and potassium iodide may be used to improve reaction efficiency.
Environmental and Practical Considerations
- Traditional methods involving solvents like dioxane and dimethyl sulfoxide (DMSO) have drawbacks due to environmental concerns and impurity formation.
- The improved methods utilize more environmentally friendly solvents such as ethyl acetate, methylene chloride, and hexane for crystallization.
- Reaction temperatures are carefully controlled to optimize yield and purity.
- Crystallization and purification steps are critical for obtaining high-purity products suitable for industrial scale-up.
Summary Table of Key Preparation Steps
Step No. | Intermediate/Product | Key Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|---|
1 | Boc Protection of 3,3-dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride | 10–40 °C | 91 | Stir 3–4 h, aqueous workup |
2 | Conversion to 1-tert-butoxycarbonyl-3-azetidinone | Aqueous citric acid, ethyl acetate | Ethyl acetate | 20–40 °C | 85.4 | Hydrolysis 3–4 h, neutralization, crystallization |
3 | Introduction of 3-ethylcarboxylic acid group (general) | Alkylation/substitution, hydrolysis | Various | Various | Variable | Specific methods less detailed in literature |
Research Findings and Industrial Applicability
- The described preparation methods provide relatively high yields (above 85%) and good purity suitable for scale-up.
- The choice of bases, acids, and catalysts can be optimized depending on the specific azetidine derivatives and desired substitution patterns.
- The use of environmentally friendlier solvents and mild reaction conditions improves the sustainability profile of the synthesis.
- Crystallization steps are essential for isolating the product in a stable, pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be selectively removed or substituted using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine .
Scientific Research Applications
Pharmaceutical Development
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drug candidates.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated the utility of Boc-ethylazetidine in synthesizing antiviral agents targeting specific viral pathways. The compound's ability to undergo selective reactions makes it valuable for creating complex molecules with potential therapeutic effects .
Peptide Synthesis
The compound is also employed in peptide synthesis due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) protecting group is widely used in the solid-phase peptide synthesis (SPPS) approach.
Case Study: Solid-Phase Peptide Synthesis
In a study focusing on the synthesis of cyclic peptides, Boc-ethylazetidine was utilized as a building block. The incorporation of this compound allowed for the efficient formation of peptide bonds while maintaining the integrity of sensitive functional groups .
Medicinal Chemistry
In medicinal chemistry, Boc-ethylazetidine is explored for its potential as a scaffold for designing new drugs. Its unique structural features can be modified to optimize pharmacokinetic and pharmacodynamic properties.
Case Study: Drug Design
Recent studies have investigated derivatives of Boc-ethylazetidine that exhibit improved efficacy against specific targets in cancer therapy. Modifications to the azetidine ring have led to compounds with enhanced selectivity and reduced toxicity .
Bioconjugation Techniques
The compound is increasingly being used in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents. This application is critical for developing targeted therapies and diagnostic tools.
Case Study: Targeted Drug Delivery Systems
Research indicates that conjugating Boc-ethylazetidine derivatives with antibodies enhances the specificity and effectiveness of cancer treatments by ensuring that therapeutic agents are delivered directly to tumor cells .
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting carbocation intermediate can undergo further reactions, such as elimination or nucleophilic substitution, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid and analogous Boc-protected azetidine derivatives:
Structural and Electronic Effects
- Ethyl vs. Cyano/Fluoro Substituents: The ethyl group in the target compound increases lipophilicity (logP ~1.8) compared to polar cyano (logP ~0.5) or electronegative fluoro groups. This makes the ethyl derivative more suitable for blood-brain barrier penetration in CNS drug development .
Physicochemical Properties
- Solubility : Ethyl and Boc groups reduce water solubility (<1 mg/mL in aqueous buffers), whereas acetic acid derivatives (e.g., ) exhibit improved solubility due to additional hydrophilic groups.
- Thermal Stability: Cyano and fluorinated analogs show higher thermal stability (decomposition >200°C) compared to ethyl derivatives (~180°C), attributed to stronger dipole interactions .
Biological Activity
Overview
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid (CAS Number: 610791-06-5) is an organic compound belonging to the azetidine class. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine functionalities. This compound has garnered interest in various fields due to its unique structural properties and reactivity, particularly in biochemical applications.
Target of Action : The primary role of this compound is to serve as a protecting group for amines during chemical reactions. This protection is crucial for the synthesis of complex organic molecules, including pharmaceuticals.
Mode of Action : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms a stable carbamate linkage between the Boc group and the amine group of the target molecule, effectively shielding the amine from further reactions.
This compound plays a significant role in:
- Peptide Synthesis : It protects amine groups during peptide synthesis, allowing for selective reactions without interference from unprotected amines.
- Enzyme Mechanisms : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage. At low doses, it effectively protects amine groups without causing significant toxicity. This characteristic makes it suitable for applications in drug development where safety and efficacy are paramount.
Metabolic Pathways
The compound is involved in metabolic pathways related to peptide synthesis and modification. Its stability under various conditions allows for extended use in laboratory settings, provided it is stored appropriately.
Applications in Scientific Research
This compound has several applications:
- Chemistry : Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Biology : Important for studying enzyme mechanisms and protein interactions.
- Medicine : Serves as a building block for developing novel therapeutic agents.
- Industry : Employed in producing specialty chemicals and materials.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid | Propylene group instead of ethyl | Different reactivity profile |
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid | No ethyl substitution | Less steric hindrance |
1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid | Piperidine ring | Different cyclic structure |
This table illustrates how this compound stands out due to its specific structural features, which confer distinct reactivity and stability.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Peptide Synthesis : In a study focusing on peptide synthesis, researchers demonstrated that using this compound significantly improved yields when protecting amine groups compared to traditional methods.
- Drug Development : A case study on new therapeutic agents revealed that incorporating this compound into drug formulations enhanced bioavailability and reduced side effects.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves protecting the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Subsequent alkylation at the 3-position with ethyl bromide or similar reagents can introduce the ethyl group. Reaction efficiency can be optimized via factorial design experiments (e.g., varying solvent polarity, temperature, and catalyst loading) to maximize yield and minimize side products . Characterization via HPLC (≥95% purity thresholds, as in ) ensures product quality .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and azetidine ring structure (e.g., distinct proton coupling patterns).
- IR Spectroscopy : Validate carbonyl stretches (Boc group: ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500-3000 cm⁻¹).
- HPLC/MS : Ensure purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar azetidine derivatives (e.g., ):
Q. How does the Boc protecting group influence the compound’s stability during storage?
Q. What are the solubility properties of this compound in common organic solvents?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the carboxylic acid and Boc groups. For reaction workups, use dichloromethane or ethyl acetate for extraction. Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model transition states and activation energies for Boc deprotection or carboxylic acid functionalization. Compare computational results with experimental kinetic data (e.g., reaction rates under acidic conditions) to refine predictive models .
Q. What experimental approaches resolve contradictions in reported biological activities of azetidine derivatives?
- Methodological Answer : Conduct meta-analyses of literature data, focusing on variables like assay conditions (cell lines, pH, temperature). Use statistical tools (e.g., ANOVA) to identify confounding factors. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) .
Q. How can factorial design optimize multi-step syntheses involving this compound?
Q. What strategies mitigate racemization during chiral center formation in azetidine derivatives?
Q. How do steric effects from the ethyl and Boc groups influence conformational dynamics in this compound?
- Methodological Answer :
Perform molecular dynamics (MD) simulations to analyze ring puckering and substituent interactions. Compare with NOESY NMR data to validate predicted conformations. Steric maps generated via computational tools (e.g., Schrodinger Suite) guide functional group positioning for downstream reactions .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.